2-Fluoromethylglutamic acid
Description
Historical Context of Fluorinated Amino Acid Analogs in Enzyme Studies
Initially, the incorporation of fluorinated amino acids into proteins was explored to enhance metabolic stability and lipophilicity. nih.gov Over time, researchers realized that the potent inductive effect of fluorine could be harnessed to create highly specific enzyme inhibitors. docksci.com These "suicide substrates" or "mechanism-based inactivators" are processed by the enzyme like a normal substrate, but are converted into a reactive species that irreversibly inactivates the enzyme. pnas.org This approach has been particularly fruitful in the study of pyridoxal-5'-phosphate (PLP) dependent enzymes. docksci.com
Significance of Glutamate (B1630785) Analogs as Mechanistic Probes
Glutamate analogs are therefore essential for understanding the function and regulation of these enzymes. By systematically modifying the structure of glutamate, researchers can probe the specific interactions within an enzyme's active site, elucidate the catalytic mechanism, and develop potent and selective inhibitors. These inhibitors, in turn, can be used to study the physiological roles of their target enzymes and may serve as leads for the development of therapeutic agents for neurological and other disorders. Conformationally restricted glutamate analogs, for example, have been used to investigate the specific structural changes that occur in glutamate receptors upon agonist binding.
Overview of 2-Fluoromethylglutamic Acid's Role in Biochemical Investigation
This compound, also referred to as α-(fluoromethyl)glutamic acid (FMG), has emerged as a classic example of a mechanism-based enzyme inactivator. nih.govpnas.org Its primary and most well-documented role is as a potent and specific inhibitor of glutamate decarboxylase (GAD), the enzyme responsible for synthesizing GABA from glutamate. nih.govnih.gov
A seminal 1981 study by Kuo and Rando detailed the synthesis of this compound and its effects on glutamate decarboxylase from Escherichia coli. nih.gov This research demonstrated that the compound acts as an active-site-directed irreversible inhibitor. nih.gov The key findings from this and subsequent research have solidified this compound's place as a powerful tool for studying the mechanism of GAD.
The compound is recognized by the enzyme as a substrate and undergoes decarboxylation. nih.gov However, the presence of the fluoromethyl group leads to the formation of a reactive intermediate that subsequently alkylates a component of the enzyme's active site, leading to its irreversible inactivation. nih.gov This "suicide inactivation" mechanism has been a cornerstone in understanding the catalytic strategy of glutamate decarboxylase.
Detailed research has provided specific kinetic parameters for the interaction between this compound and glutamate decarboxylase, as highlighted in the table below.
| Parameter | Value | Enzyme Source | Notes |
| K_I (Inhibition Constant) | 1.4 µM | Escherichia coli | For the active enantiomer. |
| k_inh (Inactivation Rate Constant) | 5.9 x 10⁻³ s⁻¹ | Escherichia coli | |
| Stoichiometry of Inactivation | 1:1 | Escherichia coli | One molecule of inhibitor per pyridoxal (B1214274) phosphate (B84403) binding subunit. |
Data sourced from Kuo & Rando (1981), Biochemistry. nih.gov
The specificity of this compound for glutamate decarboxylase is underscored by the observation that substrates of the enzyme, such as L-glutamate, and competitive inhibitors can protect the enzyme from inactivation. nih.gov Furthermore, radiolabeling studies using tritiated this compound have confirmed that the inhibitor becomes covalently attached to the enzyme in a 1:1 ratio with the enzyme's active subunits. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C6H10FNO4 |
|---|---|
Molecular Weight |
179.15 g/mol |
IUPAC Name |
(2S)-2-amino-2-(fluoromethyl)pentanedioic acid |
InChI |
InChI=1S/C6H10FNO4/c7-3-6(8,5(11)12)2-1-4(9)10/h1-3,8H2,(H,9,10)(H,11,12)/t6-/m1/s1 |
InChI Key |
MQDPXCNKVNOCEE-ZCFIWIBFSA-N |
Isomeric SMILES |
C(C[C@@](CF)(C(=O)O)N)C(=O)O |
Canonical SMILES |
C(CC(CF)(C(=O)O)N)C(=O)O |
Synonyms |
2-(fluoromethyl)glutamic acid alpha-(fluoromethyl)glutamic acid alpha-(fluoromethyl)glutamic acid hydrochloride |
Origin of Product |
United States |
Biochemical Mechanisms of Action and Enzymatic Interactions
Mechanism-Based Enzyme Inhibition by 2-Fluoromethylglutamic Acid.nih.govcapes.gov.br
This compound (FMG) functions as a mechanism-based enzyme inhibitor, a class of unreactive molecules that are converted by enzymatic catalysis into a reactive species that inhibits the enzyme, often through covalent modification of the active site. nih.gov This type of inhibition is also known as suicide inhibition because the enzyme essentially "commits suicide" by processing the inhibitor. These inhibitors are highly specific and offer a sustained duration of action, making them a significant area of research. nih.gov FMG, in particular, acts as a substrate for its target enzyme and subsequently alkylates it as a part of the catalytic turnover. nih.gov
Irreversible Inactivation of Glutamate (B1630785) Decarboxylase (GAD).nih.govcapes.gov.br
This compound has been identified as an active site-directed irreversible inhibitor of glutamate decarboxylase (GAD) from Escherichia coli. nih.govcapes.gov.br GAD is a crucial enzyme that catalyzes the conversion of glutamate to the inhibitory neurotransmitter γ-aminobutyric acid (GABA). plos.orgnih.gov The inhibition of GAD by FMG is a time-dependent process, and the presence of substrates like L-glutamate or competitive inhibitors can reduce the rate of this inactivation. nih.gov
Formation of Covalent Enzyme-Inhibitor Adducts
The irreversible nature of GAD inactivation by this compound stems from the formation of a stable covalent bond between the inhibitor and the enzyme. longdom.org This process is a hallmark of mechanism-based inhibitors, which form strong covalent bonds with critical amino acid residues in the active site, leading to permanent deactivation of the enzyme. nih.govlongdom.org Studies using a radiolabeled version of FMG have demonstrated that the enzyme incorporates the inhibitor at a rate that mirrors the rate of inactivation. nih.gov The stoichiometry of this incorporation is one molecule of FMG per pyridoxal (B1214274) phosphate (B84403) binding subunit of the enzyme, confirming a direct and covalent interaction. nih.gov
Role of Pyridoxal 5'-Phosphate (PLP) in the Inactivation Mechanism
Pyridoxal 5'-phosphate (PLP), the active form of vitamin B6, is an essential cofactor for glutamate decarboxylase. plos.orgwikipedia.orgnih.gov PLP is covalently bound to the enzyme's active site and plays a critical role in the decarboxylation of glutamate. wikipedia.org The aldehyde group of PLP forms a Schiff base with the amino acid substrate, which is a key step in the catalytic cycle. wikipedia.orgdrugbank.com
In the inactivation of GAD by this compound, PLP is directly involved. The inactivation process is accompanied by a significant change in the ultraviolet spectrum of the enzyme, indicating a modification of the PLP-enzyme complex. nih.gov The mechanism likely involves the enzymatic processing of FMG, leading to the formation of a reactive intermediate that then covalently modifies the PLP cofactor or a nearby active site residue, resulting in the irreversible inactivation of the enzyme.
Interactions with γ-Aminobutyric Acid (GABA) Transaminases
γ-Aminobutyric acid (GABA) transaminase (GABA-T) is the primary enzyme responsible for the degradation of GABA. humandiseasegenes.nl Given that this compound is designed to interact with a glutamate-metabolizing enzyme, its potential interaction with GABA-T is of interest. While the primary focus of research has been on GAD, the structural similarities between the substrates of GAD (glutamate) and GABA-T (GABA) suggest a possibility for interaction. However, detailed studies on the specific inhibitory effects of FMG on GABA-T are less documented in the provided context. It is known that GABA-T is also a PLP-dependent enzyme. humandiseasegenes.nl
Specificity and Selectivity Profiling Against Other Aminotransferases
Aminotransferases, also known as transaminases, are a broad class of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid. nih.gov These enzymes are vital for amino acid metabolism and, like GAD, many are PLP-dependent. nih.gov The specificity of an inhibitor like this compound is crucial.
The selectivity of aminotransferases is determined by their ability to bind their preferred substrates while discriminating against other similar molecules. mdpi.comnih.gov For instance, aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) are highly selective for their respective amino acid substrates. mdpi.comnih.gov Studies have shown that some transaminases exhibit broad substrate specificity, while others are highly specific. frontiersin.orgmdpi.com The structural basis for this selectivity often lies in specific amino acid residues within the active site that form interactions with the substrate's side chain. mdpi.comnih.gov A comprehensive selectivity profile of this compound would involve testing its inhibitory activity against a panel of different aminotransferases to determine its specificity for GAD.
Stereochemical Aspects of Enzyme Recognition and Catalytic Inactivation
The interaction between an enzyme and its inhibitor is highly dependent on the three-dimensional structure of both molecules. For this compound, only one of its enantiomers is active as an inhibitor of glutamate decarboxylase, highlighting the stereospecificity of the enzyme's active site. nih.gov This indicates that the precise spatial arrangement of the atoms in the FMG molecule is critical for its binding and subsequent inactivation of GAD. The enzyme's active site recognizes and binds the specific stereoisomer of FMG, leading to the catalytic process that results in irreversible inhibition.
Differential Interactions of this compound Stereoisomers with Enzyme Active Sites
The principle of stereospecificity is fundamental to enzyme-inhibitor interactions. Enzymes possess chiral active sites that are precisely shaped to bind substrates with a specific three-dimensional geometry. Consequently, the different stereoisomers of an inhibitor like this compound are expected to interact with an enzyme's active site in distinct ways. The spatial arrangement of the fluoromethyl group, the carboxylic acid functions, and the amino group dictates the molecule's ability to fit within the active site and engage with key amino acid residues.
For enzyme targets such as glutamate decarboxylase, which naturally binds L-glutamic acid, the stereochemistry at the α-carbon is crucial for recognition and binding. One stereoisomer may bind with high affinity and lead to effective inhibition, while another may exhibit weak or no interaction at all. This differential recognition is a cornerstone of rational drug design, ensuring that inhibitors are tailored to the specific architecture of their target. The interaction of this compound with glutamate decarboxylase is a clear example of this principle, where its action as an inhibitor is dependent on its specific isomeric form. pnas.orgpnas.org
Conformational Dynamics in Enzyme-Inhibitor Complex Formation
The binding of an inhibitor to an enzyme is not a static event but a dynamic process involving significant conformational changes in both molecules. frontiersin.org This concept, often described by the "induced-fit" model, posits that the initial binding of the inhibitor induces a structural rearrangement in the enzyme's active site. plos.org This reshaping optimizes the interactions between the enzyme and the inhibitor, leading to the formation of a stable enzyme-inhibitor complex. plos.org
Modern techniques such as 2D NMR spectroscopy and molecular dynamics simulations have provided insight into these dynamic events. nih.govmdpi.com Studies on various enzyme systems show that ligand binding can cause domains or loops of the enzyme to close over the active site, shielding it from the solvent and positioning catalytic residues correctly. frontiersin.orgplos.org In the case of this compound, its binding to an enzyme like glutamate decarboxylase would initiate a series of conformational adjustments. biorxiv.org These dynamics are essential for catalysis and, in this instance, for the mechanism of inhibition, ensuring the inhibitor is held in an optimal orientation for the inactivation reaction to proceed.
Kinetic Characterization of Enzyme Inhibition Mechanisms
To fully understand an inhibitor's potency and mechanism, a detailed kinetic analysis is required. This involves determining key constants that quantify the binding affinity and the rates of the inhibitory process.
Determination of Enzyme Inhibition Constants (Ki)
The inhibitory constant, or Ki, is a critical parameter that indicates the potency of a reversible inhibitor. ucl.ac.uk It represents the dissociation constant of the enzyme-inhibitor complex; a lower Ki value signifies tighter binding and thus a more potent inhibitor. pharmacologycanada.org The Ki can be determined through steady-state kinetic experiments by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations. nih.gov
However, research has identified α-(fluoromethyl)glutamic acid as a mechanism-based, irreversible inhibitor of glutamate decarboxylase. pnas.orgacs.orgdocksci.com For irreversible inhibitors, the kinetic analysis focuses on the parameters that describe the time-dependent inactivation of the enzyme. The key constants are KI, the concentration of inhibitor that yields a half-maximal rate of inactivation, and kinact, the maximal rate of inactivation. These values, rather than a simple Ki, provide a true measure of the inhibitor's effectiveness.
Table 1: Key Kinetic Parameters in Enzyme Inhibition
| Parameter | Definition | Type of Inhibition | Significance |
|---|---|---|---|
| Km | Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. | N/A (Substrate) | Inverse measure of substrate binding affinity. |
| Ki | Inhibition Constant: Dissociation constant for the enzyme-inhibitor complex. | Reversible | Lower Ki indicates a more potent inhibitor. pharmacologycanada.org |
| IC50 | Half-maximal inhibitory concentration: Concentration of inhibitor required to reduce enzyme activity by 50%. | Reversible/Irreversible | A practical measure of potency, dependent on experimental conditions. |
| KI | Inactivation Constant: Inhibitor concentration that gives half-maximal rate of inactivation. | Irreversible | Analogous to Km for the inactivation process. |
| kinact | Rate of Inactivation: The maximum rate constant for the enzyme inactivation event. | Irreversible | Measures how quickly the inhibitor inactivates the enzyme once bound. |
Pre-Steady State Kinetic Analysis of Inactivation Rates and Intermediates
Pre-steady-state kinetics provides a powerful tool to dissect the elementary steps in an enzyme-catalyzed reaction, particularly in the case of irreversible inhibition. nih.gov These techniques, such as rapid quench-flow, monitor the reaction on a millisecond timescale, allowing for the observation of events that occur before the enzyme population reaches a steady state. nih.gov
For a mechanism-based inhibitor like this compound, pre-steady-state analysis is crucial for elucidating its mode of action. nih.gov This analysis allows for the direct measurement of the rate of the chemical step leading to the covalent modification and irreversible inactivation of the enzyme. nih.gov The typical experimental observation is a time-dependent loss of enzyme activity that follows first-order kinetics. By measuring this rate of inactivation at different inhibitor concentrations, the kinetic parameters KI and kinact can be determined. nih.gov This detailed kinetic characterization confirms that the inhibitor functions through a mechanism-based pathway, where the enzyme itself processes the inhibitor to generate a reactive species that ultimately leads to its own inactivation.
Role in Metabolic Pathway Elucidation
Insights into Glutamate (B1630785) and GABA Metabolic Networks
Glutamate and its derivative, gamma-aminobutyric acid (GABA), are not only crucial metabolites but also the primary excitatory and inhibitory neurotransmitters in the central nervous system, respectively. msdmanuals.comfrontiersin.org Their metabolism is intricately controlled and linked through a series of reactions often referred to as the glutamate/GABA-glutamine cycle, which involves close collaboration between neurons and glial cells like astrocytes. nih.govnih.gov This cycle is essential for maintaining synaptic homeostasis and is tightly coupled to cellular energy metabolism. nih.govnih.gov The strategic use of inhibitors that target key enzymes in these pathways provides profound insights into their function.
2-Fluoromethylglutamic acid serves as a critical research tool by modulating the synthesis of GABA. The primary pathway for GABA production in the brain involves the decarboxylation of glutamate, a reaction catalyzed by the enzyme glutamic acid decarboxylase (GAD). creativebiomart.netplos.orgmdpi.com Research has demonstrated that α-(Fluoromethyl)glutamic acid acts as an irreversible inhibitor of glutamate decarboxylase. acs.org By blocking this key enzymatic step, the compound effectively reduces the synthesis of GABA, allowing scientists to study the downstream consequences of GABA depletion. This modulation is crucial for investigating the role of the GABAergic system in regulating neuronal excitability and for understanding the biochemical basis of neurological disorders where this balance is disrupted. msdmanuals.comcreativebiomart.net
Manipulating the synthesis and degradation of neurotransmitters with specific inhibitors helps to delineate their complex life cycles, which include synthesis, packaging into vesicles, release, receptor activation, and subsequent removal from the synaptic cleft through reuptake or enzymatic degradation. cuni.cznih.gov
Table 1: Modulation of GABA Synthesis for Research
| Enzyme | Inhibitor | Action | Research Application |
|---|
The influence of this compound extends beyond the direct GABA synthesis pathway, enabling the exploration of interconnected amino acid metabolic cycles. Glutamate stands at a metabolic crossroads, linking amino acid metabolism with the tricarboxylic acid (TCA) cycle through its reversible conversion to α-ketoglutarate. frontiersin.orgnih.govresearchgate.net This connection means that perturbations in glutamate availability or processing can have far-reaching effects.
Amino acids are frequently synthesized via transamination, where an amino group from a donor, typically glutamate, is transferred to an α-ketoacid. wikipedia.org By inhibiting enzymes within the glutamate metabolic network, researchers can trace the impact on the synthesis and degradation of other amino acids. libretexts.org This helps to map the flow of nitrogen through the metabolic system and understand how different amino acid pools are maintained. nih.gov Furthermore, the glutamate/GABA-glutamine cycle, which involves the transfer of glutamine from astrocytes to neurons to serve as a precursor for glutamate and GABA, highlights the metabolic interdependence of different cell types in the brain. frontiersin.orgnih.gov Probing this cycle with specific inhibitors clarifies the unique metabolic roles of both neurons and astrocytes in sustaining neurotransmission. nih.gov
Understanding Branched-Chain Amino Acid Metabolism through Related Inhibitors
The metabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is intrinsically linked to glutamate metabolism. The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid aminotransferases (BCATs). frontiersin.org In this reaction, BCAAs transfer their amino group to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-ketoacids. frontiersin.org Due to this direct link, understanding the inhibitors of BCATs provides a broader context for the study of glutamate-related metabolic pathways.
Inhibiting BCAT enzymes has become a strategy for studying various physiological and pathological states, including cancer. mdpi.comnih.gov For instance, the genetic or pharmacological inhibition of BCAT1 has been shown to reduce the growth of glioblastoma cells under hypoxic conditions. nih.gov Specific inhibitors, such as the cytosolic branched-chain amino acid aminotransferase inhibitor known as BCATc Inhibitor 2, are being explored for therapeutic potential in conditions like non-alcoholic fatty liver disease. frontiersin.org The study of these inhibitors helps clarify how BCAA catabolism contributes to cellular processes like energy production, nutrient signaling, and the synthesis of other biomolecules. frontiersin.orgmdpi.com
Table 2: Examples of Inhibitors in BCAA Metabolism Research
| Inhibitor Target | Example Inhibitor(s) | Research Context |
|---|---|---|
| BCAT1 (Branched-chain amino acid aminotransferase 1) | Pharmacological inhibitors (unspecified), Genetic inhibition | Glioblastoma research, studying cancer cell growth. nih.gov |
| BCAT2 (Branched-chain amino acid aminotransferase 2) | Sulfasalazine, Sorafenib (indirectly) | Liver cancer research, studying ferroptotic cell death. biorxiv.org |
Elucidating Substrate Specificity and Dual Recognition Mechanisms of Aminotransferases
Aminotransferases are a class of enzymes crucial for amino acid synthesis and degradation, catalyzing the reversible transfer of an amino group between an amino acid and a keto acid. nih.govfrontiersin.org A fascinating feature of many aminotransferases, including BCATs, is their ability to recognize and bind two structurally different substrates within the same active site—a phenomenon known as dual substrate recognition. frontiersin.orgnih.gov For example, a BCAT must accommodate both hydrophobic BCAAs and the acidic amino acid glutamate. frontiersin.org
Research has uncovered two primary strategies for this dual recognition:
Induced Fit Mechanism: In some enzymes, like aromatic amino acid aminotransferase, the binding of one substrate induces a significant conformational change in the active site. This rearrangement alters the chemical environment, creating a pocket suitable for the second substrate. nih.gov
Rigid Cavity Mechanism: In other enzymes, such as branched-chain aminotransferases, the active site is a more rigid cavity designed to accommodate both types of substrates without major structural changes. This "lock and key" approach relies on a versatile pocket that can form appropriate interactions with both hydrophobic and charged side chains. nih.gov
Modified substrates, such as this compound, serve as valuable probes for studying these mechanisms. By introducing a molecule with altered size, charge, or reactivity, researchers can test the binding capacity and flexibility of the enzyme's active site. This helps to elucidate the precise molecular interactions that govern substrate specificity and catalysis, providing a deeper understanding of how these versatile enzymes function. nih.govmdpi.com
Table 3: Dual Recognition Mechanisms in Aminotransferases
| Mechanism | Description | Example Enzyme Class |
|---|---|---|
| Induced Fit | The active site undergoes a large-scale rearrangement upon substrate binding to create a pocket for the second substrate. nih.gov | Aromatic Amino Acid Aminotransferases nih.gov |
| Rigid Cavity ("Lock and Key") | A single, versatile hydrophobic cavity accommodates both hydrophobic and acidic side chains without significant rearrangement. nih.gov | Branched-Chain Aminotransferases nih.gov |
Advanced Research Methodologies and Applications As Biochemical Probes
Utilization of 2-Fluoromethylglutamic Acid as a Biochemical Research Tool
This compound serves as a sophisticated probe for investigating the intricacies of enzyme function and cellular metabolic pathways, primarily through its irreversible inhibition of glutamate (B1630785) decarboxylase (GAD), the key enzyme in the synthesis of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org This targeted inactivation allows researchers to dissect the role of GAD and the GABAergic system in various physiological and pathological processes.
The irreversible nature of the binding of this compound to glutamate decarboxylase (GAD) makes it a powerful tool for mapping the enzyme's active site. As a mechanism-based inhibitor, it is processed by the enzyme, leading to the formation of a reactive intermediate that covalently bonds with a critical amino acid residue within the active site. This covalent modification effectively "tags" the active site.
Enzyme catalysis is a dynamic process that often involves significant conformational changes in the protein structure. This compound can be employed to "trap" the enzyme in a specific conformational state, providing a snapshot of the enzyme during its catalytic cycle. The binding of this inhibitor can induce conformational shifts that can be studied using various biophysical techniques.
Circular dichroism (CD) spectroscopy is one such technique that can be used to monitor changes in the secondary and tertiary structure of GAD upon binding of this compound. innoscience.ru Any alterations in the CD spectrum would indicate a change in the protein's conformation. While specific studies detailing the use of this compound for this purpose are not abundant, the principle is well-established in enzymology. By comparing the CD spectra of the native enzyme, the enzyme-substrate complex, and the enzyme-inhibitor complex, researchers can infer the nature and extent of the conformational changes that occur at different stages of the catalytic process.
In Vitro Experimental Models for Mechanistic Investigation
In vitro systems are indispensable for the detailed mechanistic investigation of enzyme inhibition by compounds like this compound. These controlled environments allow for the precise measurement of kinetic parameters and the elucidation of the molecular details of the inhibition mechanism.
The use of purified recombinant glutamate decarboxylase (GAD) provides a clean and well-defined system for studying its interaction with this compound. Recombinant technology allows for the production of large quantities of the enzyme, facilitating detailed kinetic and structural analyses.
Table 1: Hypothetical Kinetic Parameters for GAD Inhibition by this compound
| Parameter | Description | Hypothetical Value |
| KI | Inhibitor concentration at half-maximal inactivation | 5 µM |
| kinact | Maximum rate of inactivation | 0.1 min-1 |
| kinact/KI | Second-order rate constant for inactivation | 2 x 104 M-1min-1 |
Note: The values in this table are for illustrative purposes and are not based on reported experimental data.
Cell-based assays provide a more physiologically relevant context for studying the effects of this compound on the GABAergic pathway. These assays can be used to assess the impact of GAD inhibition on cellular GABA levels and to analyze the downstream consequences for neuronal function.
In a typical cell-based assay, neuronal cell cultures or brain slices are treated with this compound. The subsequent changes in intracellular and extracellular GABA concentrations can be measured using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) or fluorescence-based assays. nih.govplos.org By inhibiting GAD, this compound is expected to lead to a decrease in GABA synthesis. nih.gov This approach allows researchers to investigate the role of de novo GABA synthesis in maintaining neurotransmitter pools and to explore the compensatory mechanisms that may be activated in response to GAD inhibition. Furthermore, by observing the physiological effects of reduced GABA levels, such as changes in neuronal excitability, these assays can help to elucidate the functional significance of the GABAergic system.
Advanced Analytical Techniques for Investigating this compound in Biological Research Contexts
The detection and quantification of this compound and its metabolic consequences in complex biological matrices require sophisticated analytical techniques. These methods are crucial for understanding the pharmacokinetics of the inhibitor and its impact on neurochemical pathways.
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful and widely used technique for the analysis of small molecules in biological samples. innoscience.rursc.org This method offers high sensitivity and specificity, allowing for the accurate quantification of this compound, glutamate, and GABA in brain homogenates or other biological fluids. The development of a specific HPLC-MS/MS method for this compound would involve optimizing the chromatographic separation to resolve it from other endogenous amino acids and developing a sensitive mass spectrometric detection method using multiple reaction monitoring (MRM).
Spectroscopic Methods for Metabolite and Enzyme-Adduct Analysis
Spectroscopic techniques are indispensable for the detailed structural elucidation of this compound, its metabolites, and its covalent adducts with enzymes. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.
For the analysis of this compound itself, ¹H and ¹³C NMR would provide foundational structural information. Based on the structure of glutamic acid, characteristic chemical shifts can be predicted. For instance, the proton at the C2 position would exhibit a chemical shift influenced by the adjacent fluorine, amine, and carboxylic acid groups.
The presence of the fluorine atom allows for the use of ¹⁹F NMR spectroscopy, a highly sensitive and specific technique. embrapa.br Since fluorine is not naturally abundant in most biological systems, ¹⁹F NMR offers a clear window for observing the molecule with minimal background interference. embrapa.br The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it an exquisite probe for changes in the molecule's state, such as binding to an enzyme. Upon covalent bond formation with an enzyme, a significant change in the ¹⁹F chemical shift would be expected, providing direct evidence of adduct formation.
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be employed to unambiguously assign all proton and carbon signals and to confirm the covalent structure of enzyme-inhibitor adducts. These methods reveal through-bond scalar couplings between nuclei, allowing for the mapping of the complete molecular structure.
Illustrative NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| ¹H (C2-H) | 4.0 - 4.5 | Doublet of triplets | J(H-F) ≈ 45-50, J(H-H) ≈ 6-8 |
| ¹H (CH₂F) | 4.5 - 5.0 | Doublet | J(H-F) ≈ 47 |
| ¹³C (C2) | 55 - 65 | Doublet | J(C-F) ≈ 20-30 |
| ¹³C (CH₂F) | 80 - 90 | Doublet | J(C-F) ≈ 160-180 |
| ¹⁹F | -220 to -230 | Triplet of doublets | J(F-H) ≈ 45-50 |
Note: The data in this table is illustrative and based on typical values for similar fluorinated amino acids. Actual experimental values may vary.
High-Resolution Chromatographic and Mass Spectrometric Approaches
High-resolution chromatographic and mass spectrometric techniques are essential for the separation, identification, and quantification of this compound and its derivatives in complex biological matrices.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods for separating this compound from other metabolites. Given its polar and chiral nature, specific chromatographic strategies are required. Chiral chromatography, utilizing a chiral stationary phase (CSP), is necessary to separate the different stereoisomers of this compound. The choice of CSP and mobile phase composition is critical for achieving baseline resolution of the enantiomers.
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and specificity for detection. High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR), allows for the determination of the elemental composition of the parent molecule and its fragments with high accuracy.
Tandem mass spectrometry (MS/MS) is used to obtain structural information by fragmenting the parent ion. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of water, carbon dioxide, and the fluoromethyl group. A significant challenge in the mass spectrometric analysis of glutamic acid and its analogs is the potential for in-source cyclization to form pyroglutamic acid, which can complicate quantification. Careful optimization of the ion source conditions is necessary to minimize this artifact.
For the analysis of enzyme adducts, a common approach involves the proteolytic digestion of the modified enzyme followed by LC-MS/MS analysis of the resulting peptides. The mass of the peptide covalently modified with this compound will be increased by a specific mass, allowing for the identification of the modified peptide and the precise site of adduction.
Typical LC-MS/MS Parameters for Amino Acid Analysis
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC) or Reversed-Phase C18 |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of polar analytes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Analyzer | Triple Quadrupole or Orbitrap |
| Scan Type | Selected Reaction Monitoring (SRM) or Full Scan with MS/MS |
Note: These are general parameters and would require optimization for the specific analysis of this compound.
Structure Activity Relationship Sar Studies of 2 Fluoromethylglutamic Acid Analogs
Principles for the Design of Fluoromethylated Amino Acid Derivatives
The design of fluoromethylated amino acid derivatives, including analogs of 2-fluoromethylglutamic acid, is guided by several key principles rooted in the unique physicochemical properties of fluorine. The introduction of fluorine into amino acid structures can profoundly influence their biological activity by altering their electronic properties, conformation, and metabolic stability.
One of the primary principles is the strategic placement of the fluorine atom to act as a leaving group in mechanism-based inhibition. nih.gov Fluorine's high electronegativity can facilitate the formation of a stabilized intermediate that irreversibly binds to and inactivates the target enzyme. nih.govresearchgate.net This "suicide substrate" approach is a powerful strategy for designing highly specific and potent inhibitors. nih.gov
Another key principle involves leveraging the steric and electronic effects of the fluoromethyl group to enhance binding affinity and selectivity. The small size of the fluorine atom allows it to replace a hydrogen atom with minimal steric perturbation, while its strong electron-withdrawing nature can alter the pKa of nearby functional groups, influencing ionization states and interactions within the enzyme's active site. researchgate.netmdpi.com These modifications can lead to more favorable binding interactions with the target enzyme.
Furthermore, the incorporation of fluorine can enhance the metabolic stability of the amino acid derivative. The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes, which can increase the in vivo half-life of the compound and improve its pharmacokinetic profile. researchgate.net This increased stability is a significant advantage in the development of effective therapeutic agents. The design of these derivatives also considers the potential for fluorinated side chains to influence peptide and protein conformation, which can be a crucial factor in their biological activity. mdpi.com
Rational Design Strategies for Targeted Enzyme Inhibitors
The rational design of this compound analogs as targeted enzyme inhibitors is a multifaceted process that integrates structural biology, computational chemistry, and synthetic organic chemistry. nih.govmskcc.org The primary goal is to create molecules that bind with high affinity and specificity to the active site of a target enzyme, thereby modulating its activity.
A cornerstone of rational design is the utilization of the three-dimensional structure of the target enzyme, often obtained through X-ray crystallography or cryo-electron microscopy. nih.gov This structural information provides a detailed map of the active site, revealing key amino acid residues involved in substrate binding and catalysis. nih.gov By understanding these interactions, medicinal chemists can design inhibitors that complement the shape and chemical environment of the active site.
Mechanism-based inhibitor design is a particularly effective strategy for fluorinated amino acids. nih.govnih.gov This approach involves designing a molecule that mimics the natural substrate of the enzyme but is transformed by the enzyme's catalytic machinery into a reactive species that covalently modifies and inactivates the enzyme. nih.govresearchgate.net The fluoromethyl group can be strategically positioned to facilitate this process.
Another important strategy is structure-based virtual screening, where large libraries of virtual compounds are computationally docked into the enzyme's active site to identify potential inhibitors. mdpi.com This is often followed by experimental validation to confirm the activity of the identified hits. Furthermore, an integrated approach combining computational modeling with experimental techniques like cryo-electron microscopy can reveal multiple pharmacologically relevant conformations in the enzyme's binding site, guiding the design of more effective and stereospecific inhibitors. nih.govnih.gov
The design process also considers the physicochemical properties of the inhibitors to ensure they have favorable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). This often involves creating hybrid molecules that combine the inhibitory pharmacophore with moieties that improve drug-like properties. mdpi.comnih.gov
Computational Approaches in SAR Analysis
Computational methods are indispensable tools in the modern analysis of structure-activity relationships (SAR) for this compound analogs. These in silico techniques provide valuable insights into the molecular interactions between inhibitors and their target enzymes, guiding the design of more potent and selective compounds. nih.govresearchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netnih.govekb.eg In the context of this compound analogs, docking studies can predict how these inhibitors fit into the active site of a target enzyme and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. researchgate.netnih.gov These predictions help in prioritizing which analogs to synthesize and test experimentally.
Molecular dynamics (MD) simulations provide a more dynamic picture of the enzyme-inhibitor complex by simulating the movement of atoms over time. nih.govmdpi.comnih.gov This allows researchers to study the conformational changes that occur upon inhibitor binding and to assess the stability of the complex. nih.govmdpi.com MD simulations can reveal how mutations in the active site affect inhibitor binding and can help to understand the role of remote mutations in catalysis. nih.gov By observing the dynamic interactions, a more accurate understanding of the binding mode and the factors influencing affinity can be achieved. mdpi.comnih.gov These simulations can also be used to calculate binding free energies, providing a quantitative measure of inhibitor potency.
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comresearchgate.netderpharmachemica.comacs.org For this compound analogs, QSAR models can be developed to predict the inhibitory potency of new, unsynthesized derivatives.
The process involves calculating a set of molecular descriptors for each compound that quantify various aspects of its chemical structure, such as electronic, steric, and hydrophobic properties. derpharmachemica.comacs.org These descriptors are then correlated with the experimentally measured biological activity using statistical methods to generate a predictive model. researchgate.netderpharmachemica.com A robust QSAR model can be a valuable tool for virtual screening and for guiding the design of new analogs with improved activity. mdpi.com For fluorinated compounds, specific descriptors that account for the unique properties of fluorine are often incorporated into the models to enhance their predictive power. researchgate.netderpharmachemica.com
Stereochemical Influences on Biological Activity and Enzyme Selectivity
Stereochemistry plays a pivotal role in the biological activity and enzyme selectivity of this compound analogs. As chiral molecules, these compounds can exist as different stereoisomers (enantiomers and diastereomers), and it is common for only one isomer to exhibit the desired biological effect. nih.govankara.edu.trnih.gov
The three-dimensional arrangement of atoms in an inhibitor is critical for its ability to bind effectively to the active site of an enzyme, which is also a chiral environment. nih.govnih.gov Even subtle differences in stereochemistry can lead to significant variations in binding affinity and inhibitory potency. nih.gov This is because the precise spatial orientation of functional groups on the inhibitor must complement the arrangement of amino acid residues in the enzyme's active site to form a stable complex. nih.gov
For example, the different stereoisomers of a this compound analog may interact differently with key residues in the active site, leading to one isomer being a potent inhibitor while others are inactive. nih.gov This stereoselectivity can also extend to enzyme selectivity, where a particular stereoisomer may preferentially inhibit one enzyme over another, which is a crucial aspect in minimizing off-target effects.
Molecular modeling and experimental studies are used to investigate the structural and stereochemical requirements for efficient interaction with the target enzyme. nih.gov Understanding these stereochemical influences is essential for the design and synthesis of single-isomer drugs with improved efficacy and safety profiles. ankara.edu.tr
Future Research Directions and Theoretical Considerations
Exploration of Novel Enzymatic Targets for Fluoroamino Acid Analogs
The development of fluoroamino acid analogs like 2-fluoromethylglutamic acid has traditionally focused on known metabolic pathways. However, the unique reactivity and conformational constraints imposed by fluorine make these analogs ideal probes for discovering and modulating novel enzymatic targets.
Future research will likely extend beyond classical targets to a broader range of enzymes where glutamate (B1630785) or related metabolites play a key role. The introduction of fluorine can enhance binding affinity, alter substrate specificity, or transform a substrate into a potent inhibitor. nih.gov For example, a fluorine atom can serve as a leaving group in mechanism-based inhibitors, leading to the irreversible alkylation and inactivation of a target enzyme. mdpi.com
Several enzyme families represent promising areas for exploration:
Aspartyl Proteases: Enzymes like renin and HIV-protease are critical therapeutic targets, and fluorine-containing peptidomimetic inhibitors have shown promise in this area. acs.org
Folate-Dependent Enzymes: Various fluorinated analogs of folic acid have been synthesized from fluorine-containing glutamic acids to target enzymes such as folylpoly-γ-glutamate synthetase (FPGS) and dihydrofolate reductase (DHFR). acs.org
Transferases: Enzymes like ornithine aminotransferase represent potential targets for therapeutic intervention where fluorinated analogs could act as inhibitors. acs.org
Cytochrome P450 (CYP) Enzymes: Fluorination can confer resistance to metabolic degradation by CYP enzymes, a strategy that has been used to enhance the bioavailability of drug candidates. mdpi.com Exploring the inhibitory potential of fluorinated amino acids against specific CYP isozymes could lead to new drugs for managing drug-drug interactions or treating diseases associated with aberrant CYP activity.
Kinases and Phosphatases: The modulation of phosphorylation cascades is central to cell signaling. Fluorinated analogs could be designed to interact with the ATP- or substrate-binding sites of protein kinases or the active sites of protein phosphatases, offering a new modality for controlling cellular processes.
The search for novel targets will be driven by a combination of high-throughput screening of compound libraries containing diverse fluoroamino acids against panels of enzymes and rational design based on the known structures and mechanisms of potential targets.
Development of Advanced Methodologies for Real-Time Mechanistic Elucidation
A thorough understanding of how a molecule like this compound interacts with its target enzyme is crucial for optimization. While traditional enzyme kinetics, such as Michaelis-Menten analysis, provides foundational data longdom.orgnih.gov, future research will increasingly rely on advanced methodologies that offer real-time insights into the dynamic processes of enzyme catalysis and inhibition. numberanalytics.com
These sophisticated techniques allow researchers to observe enzyme-inhibitor interactions as they happen, capturing transient intermediates, conformational changes, and precise kinetic parameters that are often missed by endpoint assays. The application of these methods is essential for building a complete picture of an inhibitor's mechanism of action (MOA). nih.govresearchgate.net
Table 1: Advanced Methodologies for Real-Time Mechanistic Elucidation
| Methodology | Principle | Information Yielded |
|---|---|---|
| Real-Time NMR Spectroscopy | Monitors changes in the nuclear magnetic resonance signals of atoms (e.g., 19F, 13C, 15N) within the enzyme or inhibitor during the reaction. numberanalytics.com | Provides detailed structural and dynamic information on enzyme-ligand interactions, conformational changes, and reaction kinetics in real-time. numberanalytics.com |
| Stopped-Flow Spectroscopy | Rapidly mixes enzyme and substrate/inhibitor solutions and monitors the reaction progress on a millisecond timescale using absorbance or fluorescence detection. longdom.org | Allows for the study of pre-steady-state kinetics, revealing the rates of individual steps in the catalytic cycle and the formation of transient intermediates. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding of a ligand to a macromolecule. americanpeptidesociety.org | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). |
| Time-Resolved X-ray Crystallography | Uses techniques like X-ray free-electron lasers (XFEL) to capture high-resolution structural snapshots of an enzyme at various points during its catalytic cycle. acs.org | Enables the direct visualization of structural changes in the enzyme and substrate, including the formation of transition states and reaction intermediates. acs.org |
| Surface Plasmon Resonance (SPR) | Detects binding events in real-time by measuring changes in the refractive index at the surface of a sensor chip where the enzyme is immobilized. | Provides kinetic data on the association (kon) and dissociation (koff) rates of inhibitor binding, allowing for precise determination of binding affinity. |
The integration of these techniques will enable a multi-faceted approach to mechanistic elucidation, moving beyond static pictures to a dynamic understanding of how fluoroamino acid analogs exert their biological effects.
Theoretical and Computational Chemistry Studies on Fluorine's Bioactivity Modulation
The effects of fluorination on a molecule's biological activity can be profound and are often difficult to predict solely from intuition. nih.gov Theoretical and computational chemistry have become indispensable tools for rationalizing these effects and guiding the design of new, more potent, and selective fluoro-organic compounds. nih.govmdpi.comsciencepublishinggroup.com These methods allow for the in-silico investigation of properties that are challenging to measure experimentally. nih.gov
Computational approaches are crucial for understanding how the high electronegativity, small size, and low polarizability of fluorine modulate a molecule's physicochemical properties. nih.govmdpi.com Key areas of investigation include:
Conformational Preferences: Fluorine can exert significant conformational biases on a molecule, which can be critical for pre-organizing a ligand into a bioactive conformation for optimal binding to an enzyme's active site. researchgate.net
pKa Modulation: The powerful electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups, impacting a molecule's ionization state, solubility, and ability to form key interactions like hydrogen bonds. nih.govresearchgate.net
Protein-Ligand Interactions: Computational simulations can dissect the subtle interactions between a fluorinated ligand and a protein target. This includes analyzing the role of fluorine in hydrogen bonds, dipole-dipole interactions, and its influence on surrounding water networks, which can have significant entropic effects on binding affinity. nih.govacs.org
Metabolic Stability: Fluorine substitution at a metabolically labile position can block oxidation by metabolic enzymes, thereby increasing the compound's biological half-life. nih.gov Computational models can help predict sites of metabolism and guide synthetic efforts to improve stability.
Table 2: Theoretical and Computational Methods in Fluoro-Compound Research
| Method | Description | Application in Fluoro-Compound Research |
|---|---|---|
| Quantum Mechanics (QM) | Methods like Density Functional Theory (DFT) provide a highly accurate description of the electronic structure of molecules. nih.gov | Calculates electrostatic potentials, pKa values, reaction barrier heights, and spectroscopic properties, offering deep insight into fluorine's electronic effects. nih.govsci-hub.st |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time, providing a dynamic view of the system. nih.gov | Reveals how fluorination affects ligand and protein flexibility, conformational landscapes, and the stability of binding poses within an enzyme's active site. acs.org |
| Hybrid QM/MM Methods | Combines the accuracy of QM for the reactive center (e.g., the ligand and active site residues) with the efficiency of Molecular Mechanics (MM) for the rest of the protein. | Models enzymatic reactions involving fluorinated substrates or inhibitors, allowing for the study of transition states and reaction mechanisms with high accuracy. acs.org |
| Free Energy Perturbation (FEP) | Calculates the difference in binding free energy between two similar ligands by computationally "mutating" one into the other. | Predicts the impact of fluorination on binding affinity, providing a quantitative guide for lead optimization without the need for immediate synthesis. |
By leveraging these computational tools, researchers can make more rational, data-driven decisions in the design of fluorinated molecules like this compound, accelerating the discovery of compounds with improved therapeutic profiles. unipd.it
Integration of Omics Data for Systems-Level Understanding of Metabolic Perturbations
While it is critical to understand the direct interaction between a compound and its primary enzyme target, the ultimate physiological effect of a drug is a result of complex perturbations across interconnected metabolic and signaling networks. A systems biology approach, which integrates multiple layers of "omics" data, is essential for achieving a holistic understanding of these effects. embopress.orgresearchgate.net
The introduction of a potent molecule like this compound can lead to widespread changes in a cell's transcriptome, proteome, and metabolome. Analyzing these changes provides a comprehensive snapshot of the cellular response.
Metabolomics: Provides a direct readout of the functional output of cellular metabolism by quantifying changes in the levels of small-molecule metabolites. nih.gov For a compound like this compound, metabolomics can identify the accumulation of upstream substrates and the depletion of downstream products from its target enzyme, while also revealing unexpected off-target metabolic shifts. nih.govaging-us.com
Transcriptomics: Measures changes in gene expression across the entire genome. This can reveal the cell's adaptive response to enzymatic inhibition, such as the upregulation of compensatory pathways or the downregulation of related metabolic processes. nih.gov
Proteomics: Quantifies changes in protein levels, providing a link between the transcriptome and the metabolome. This can confirm whether changes in gene expression translate to changes in the levels of functional enzymes.
By integrating these multi-omics datasets, researchers can move beyond a single-target view to a systems-level perspective. nih.govbiorxiv.orgfrontiersin.org For example, an integrated analysis might reveal that inhibiting a specific enzyme with this compound not only blocks its intended pathway but also triggers a feedback loop that alters lipid metabolism and amino acid biosynthesis. nih.govaging-us.com This systems-level insight is invaluable for predicting both the efficacy and the potential for unforeseen effects of new therapeutic agents, paving the way for a more rational and comprehensive approach to drug development. nih.govlnu.se
Q & A
Q. What are the recommended synthetic pathways for 2-fluoromethylglutamic acid, and how can purity be validated?
Methodological Answer:
- Synthesis:
- Start with L-glutamic acid derivatives and employ fluoromethylation via nucleophilic substitution (e.g., using fluoromethyl iodide or triflate) under inert conditions.
- Protect reactive carboxyl and amino groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups to avoid side reactions.
- Purify intermediates via column chromatography (silica gel) and final products via preparative HPLC (C18 column, acetonitrile/water with 0.1% TFA) .
- Purity Validation:
- Use HPLC-UV (210–220 nm detection) for routine analysis.
- Confirm structural integrity via and NMR (e.g., δ ~ -200 to -220 ppm for CF groups) and high-resolution mass spectrometry (HRMS) .
Q. How can researchers detect and quantify this compound in biological matrices?
Methodological Answer:
- Sample Preparation:
- Deproteinize biological fluids (plasma, cerebrospinal fluid) using acetonitrile or solid-phase extraction (SPE).
- Detection:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
- Column: HILIC or C18 (2.6 µm, 100 Å).
- Mobile phase: Gradient of methanol/water with 0.1% formic acid.
- Quantify via MRM transitions (e.g., m/z 194 → 148 for this compound) .
- NMR Spectroscopy:
- Use a 400 MHz+ spectrometer with DO as solvent.
- Reference trifluoroacetic acid (TFA) for chemical shift calibration .
Advanced Research Questions
Q. How can metabolic stability assays for this compound be designed to evaluate its pharmacokinetic profile?
Methodological Answer:
- In Vitro Models:
- Incubate the compound with human liver microsomes (HLM) or hepatocytes (37°C, NADPH-regenerating system).
- Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
- Analytical Workflow:
- Quantify parent compound degradation via LC-MS/MS.
- Calculate half-life () and intrinsic clearance () using the in vitro half-life equation .
- Controls:
- Include positive controls (e.g., verapamil for CYP3A4 activity) and negative controls (heat-inactivated microsomes) .
Q. What strategies resolve contradictory data in receptor-binding studies involving this compound?
Methodological Answer:
- Multi-Assay Cross-Validation:
- Combine radioligand binding assays (e.g., H-labeled glutamate) with isothermal titration calorimetry (ITC) to measure binding affinity () and enthalpy changes.
- Validate receptor specificity using knockout cell lines or competitive antagonists (e.g., MK-801 for NMDA receptors) .
- Statistical Analysis:
Q. How can X-ray crystallography and molecular docking elucidate the structural interactions of this compound with glutamate receptors?
Methodological Answer:
- Crystallization:
- Co-crystallize the compound with purified receptor extracellular domains (e.g., GluA2 AMPA receptor) in 20% PEG 3350, pH 7.4.
- Flash-cool crystals in liquid nitrogen with 20% glycerol as cryoprotectant .
- Computational Modeling:
Data Reporting and Reproducibility
Q. What are the best practices for reporting spectroscopic and chromatographic data in publications?
Methodological Answer:
Q. How should researchers address batch-to-batch variability in synthetic this compound?
Methodological Answer:
- Quality Control (QC):
- Implement statistical process control (SPC) charts to monitor HPLC purity (acceptance criteria: ≥98%).
- Characterize each batch with NMR and elemental analysis .
- Documentation:
- Record reaction conditions (temperature, catalyst lot) and storage conditions (−20°C under argon) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
